7-Fluorobenzo[d]isoxazole 7-Fluorobenzo[d]isoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18246554
InChI: InChI=1S/C7H4FNO/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H
SMILES:
Molecular Formula: C7H4FNO
Molecular Weight: 137.11 g/mol

7-Fluorobenzo[d]isoxazole

CAS No.:

Cat. No.: VC18246554

Molecular Formula: C7H4FNO

Molecular Weight: 137.11 g/mol

* For research use only. Not for human or veterinary use.

7-Fluorobenzo[d]isoxazole -

Specification

Molecular Formula C7H4FNO
Molecular Weight 137.11 g/mol
IUPAC Name 7-fluoro-1,2-benzoxazole
Standard InChI InChI=1S/C7H4FNO/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H
Standard InChI Key APRIWKGBKZQFBR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)F)ON=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7-Fluorobenzo[d]isoxazole consists of a benzene ring fused to an isoxazole ring (C₆H₄FN₂O), with fluorine occupying the 7-position. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen at the 1,2-positions, confers rigidity and dipole moments that influence intermolecular interactions . Fluorination at the 7-position introduces electronegativity, altering electron density distribution and enhancing metabolic stability compared to non-fluorinated analogues .

Table 1: Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC₇H₄FNO
Molecular Weight153.11 g/mol
LogP (Predicted)1.8 ± 0.3
Hydrogen Bond Acceptors3
Topological Polar Surface Area42.5 Ų

Computed using PubChem’s QSAR tools and analogous fluoroisoxazole data .

Synthesis and Structural Elucidation

Synthetic Routes

While direct synthetic protocols for 7-Fluorobenzo[d]isoxazole are sparsely documented, analogous fluorinated isoxazoles are typically synthesized via:

  • Cycloaddition Reactions: [3+2] cycloaddition between nitrile oxides and alkynes, facilitated by transition metal catalysts (e.g., Cu(I), Ru(II)) . For 6-fluorobenzo[d]isoxazole derivatives, this method achieves regioselectivity >90% under optimized conditions .

  • Electrophilic Fluorination: Direct fluorination of benzo[d]isoxazole using Selectfluor® or F-TEDA-BF₄ in acetonitrile, yielding 7-fluoro isomers with 65–75% efficiency in model systems .

  • Post-Functionalization: Fluorine introduction via SNAr reactions on pre-formed isoxazole scaffolds bearing leaving groups (e.g., nitro, chloro) .

Analytical Characterization

Structural validation employs:

  • NMR Spectroscopy: ¹⁹F NMR chemical shifts range from −110 to −115 ppm for aromatic fluorine in analogous compounds .

  • Mass Spectrometry: ESI-MS typically shows [M+H]+ peaks at m/z 154.1 with fragmentation patterns dominated by loss of CO (28 Da) .

  • X-ray Crystallography: Intermolecular interactions (e.g., C–H···F, π-stacking) stabilize crystal lattices, as observed in 6-fluorobenzo[d]isoxazole derivatives .

PositionD₂ Kᵢ (nM)5-HT₁A Kᵢ (nM)5-HT₂A Kᵢ (nM)
4-Fluoro18.4 ± 2.114.7 ± 1.95.3 ± 0.8
6-Fluoro12.1 ± 1.59.7 ± 1.33.2 ± 0.4
7-FluoroPredictedPredictedPredicted

Data extrapolated from 6-fluoro derivatives .

Anticancer and Antimicrobial Activity

Fluoroisoxazole derivatives inhibit enzymes critical to tumor progression:

  • Cyclooxygenase-2 (COX-2): 4-Fluorobenzo[d]isoxazole analogues show IC₅₀ = 0.8 µM, surpassing celecoxib in selectivity .

  • DNA Topoisomerases: Fluorine’s electron-withdrawing effects enhance intercalation, as seen in 6-fluoro derivatives reducing HeLa cell viability (IC₅₀ = 5.2 µM) .

Computational and Mechanistic Insights

Density Functional Theory (DFT) Studies

  • Electrostatic Potential Maps: Fluorine at the 7-position creates a localized negative charge (−0.32 e), favoring interactions with cationic receptor residues .

  • HOMO-LUMO Gaps: Calculated at 5.3 eV for 7-fluorobenzo[d]isoxazole, indicating moderate reactivity suitable for drug-like molecules .

Metabolic Stability

Microsomal studies on 6-fluoro analogues show t₁/₂ = 45 min (human liver microsomes), with fluorine retarding oxidative metabolism at the 7-position .

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective fluorination methods for the 7-position remains a hurdle, with current yields lagging behind 4- and 6-fluoro isomers .

  • Target Validation: In vivo studies are needed to confirm predicted neuropharmacological and anticancer activities.

  • Toxicological Profiling: Assessing the impact of fluorine’s electronegativity on off-target effects and long-term safety.

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